molecular formula C13H8Cl2N2S B14237965 2,6-Dichloro-4-[(phenylsulfanyl)methyl]pyridine-3-carbonitrile CAS No. 441052-90-0

2,6-Dichloro-4-[(phenylsulfanyl)methyl]pyridine-3-carbonitrile

Cat. No.: B14237965
CAS No.: 441052-90-0
M. Wt: 295.2 g/mol
InChI Key: CQVUMXSJMNIAED-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-[(phenylsulfanyl)methyl]pyridine-3-carbonitrile is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of two chlorine atoms at positions 2 and 6, a phenylsulfanyl group at position 4, and a carbonitrile group at position 3 on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-4-[(phenylsulfanyl)methyl]pyridine-3-carbonitrile typically involves the reaction of 2,6-dichloropyridine with a phenylsulfanyl methylating agent under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of magnetically recoverable catalysts. These catalysts can be easily separated from the reaction mixture using an external magnet, making the process more efficient and environmentally friendly . The use of such catalysts in the synthesis of pyridine derivatives has been extensively studied and optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-[(phenylsulfanyl)methyl]pyridine-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,6-Dichloro-4-[(phenylsulf

Properties

CAS No.

441052-90-0

Molecular Formula

C13H8Cl2N2S

Molecular Weight

295.2 g/mol

IUPAC Name

2,6-dichloro-4-(phenylsulfanylmethyl)pyridine-3-carbonitrile

InChI

InChI=1S/C13H8Cl2N2S/c14-12-6-9(11(7-16)13(15)17-12)8-18-10-4-2-1-3-5-10/h1-6H,8H2

InChI Key

CQVUMXSJMNIAED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCC2=CC(=NC(=C2C#N)Cl)Cl

Origin of Product

United States

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